Methyl 7-fluoro-1H-indole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

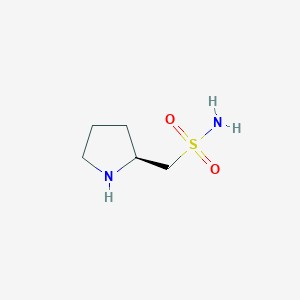

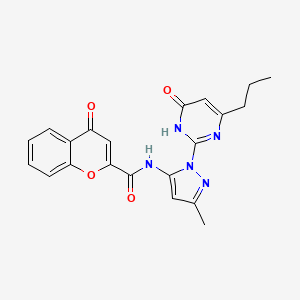

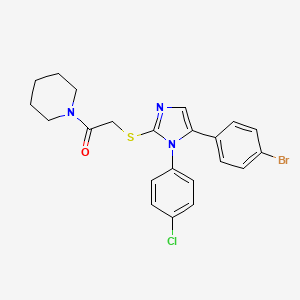

“Methyl 7-fluoro-1H-indole-5-carboxylate” is a chemical compound. It is a derivative of indole, a heterocyclic compound that is important in many biological compounds . It has a molecular formula of C10H8FNO2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, “Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate” can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole scaffold, which is a significant heterocyclic system. The indole nucleus is found in many important synthetic drug molecules .

Chemical Reactions Analysis

Indole derivatives have been found to possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 193.17 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Applications De Recherche Scientifique

HIV Treatment Research :

- B. Mayes et al. (2010) described a synthetic preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase. This research is significant in the development of HIV treatment options (Mayes et al., 2010).

Anticancer Potential :

- A study by A. Kryshchyshyn-Dylevych et al. (2021) synthesized novel indole-azolidinone hybrids, exhibiting cytotoxic action towards tumor cells. The study highlighted a specific compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (3a), demonstrating significant anticancer potential (Kryshchyshyn-Dylevych et al., 2021).

Antiviral Research :

- The synthesis and antiviral activity of various indole derivatives, including ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, were investigated by A. Ivashchenko et al. (2014). They found that certain compounds exhibited activity against influenza and hepatitis C viruses (Ivashchenko et al., 2014).

Fluorescent Probes for Protein Studies :

- Jingsong Liu et al. (2020) conducted a study on methyl indole-4-carboxylate as a fluorescent probe for protein local structure and dynamics, demonstrating its utility in biochemical research (Liu et al., 2020).

Photophysical Studies :

- Research by G. Pereira et al. (2010) focused on new fluorescent indole derivatives obtained from β-bromodehydroamino acids. These compounds were studied for their photophysical properties and potential applications as fluorescent probes (Pereira et al., 2010).

Mécanisme D'action

Orientations Futures

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are being investigated for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propriétés

IUPAC Name |

methyl 7-fluoro-1H-indole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONJGOKZTQSBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)C=CN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(E)-2-Cyano-4,4-dimethyl-3-oxohex-1-enyl]benzenesulfonyl fluoride](/img/structure/B2637222.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2637226.png)

![N-(3-fluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2637227.png)